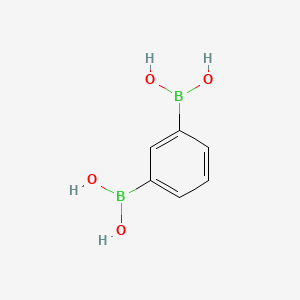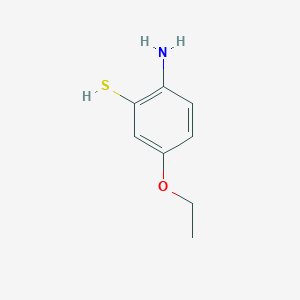
1,3-Benzol-diboronsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3-Benzenediboronic acid and related compounds involves multiple strategies, including reactions from organotin compounds and borane in tetrahydrofuran (THF), leading to intermediates that upon hydrolysis yield benzene- and pyridinediboronic acids. Such methods demonstrate the versatility and efficiency in synthesizing diboronic acid derivatives with high yields (Mandolesi et al., 2002).
Molecular Structure Analysis
The molecular and crystal structures of 1,3-phenylenediboronic acid have been extensively characterized, showing that it forms hydrogen-bonded dimers with a syn-anti conformation of hydroxyl groups in crystals. These dimers create ribbon motifs, contributing to the compound's unique structural properties. Rotational barrier and intermolecular interaction energies have also been calculated, providing insights into the stability and behavior of this compound in different states (Adamczyk-Woźniak et al., 2019).
Chemical Reactions and Properties
1,3-Benzenediboronic acid participates in multicomponent reactions, highlighting its role in the formation of macrocycles and polymers through coordination with pyridyl ligands. The ability to form dative B-N bonds and its reactivity with various ligands underscore its utility in creating molecularly defined structures with potential applications in supramolecular chemistry and materials science (Içli et al., 2012).
Physical Properties Analysis
The physical properties, including acidity constant, thermal behavior, and NMR characterization, have been investigated for 1,3-phenylenediboronic acid. These studies provide valuable data on its stability, reactivity, and the conditions under which it can be utilized in various chemical reactions and material synthesis processes (Adamczyk-Woźniak et al., 2019).
Chemical Properties Analysis
The chemical properties of 1,3-Benzenediboronic acid are characterized by its ability to form stable molecular complexes and frameworks. Studies on its interactions with aromatic N-oxides demonstrate its capacity to engage in hydrogen bonding and B-π interactions, which are crucial for the formation of stable molecular assemblies and have implications for its applications in designing new materials and catalysts (Sarma et al., 2011).
Wissenschaftliche Forschungsanwendungen
Supramolekulare Chemie
1,3-Benzol-diboronsäure wird beim Aufbau von Cokristallen durch Wasserstoffbrückenbindung mit Bipyridinen verwendet. Dieser Prozess ist in der supramolekularen Chemie von Bedeutung, um Gerüste zu schaffen, die Reaktionen wie Photodimerisierung im Festzustand durchführen können .
Elektronik
Im Bereich der Elektronik ist this compound ein wichtiger Bestandteil bei der Konstruktion von kovalenten organischen Gerüsten (COFs), die für optoelektronische Anwendungen wie Sensoren, Photokatalysatoren und Leuchtdioden eingesetzt werden .
Medizin
Obwohl direkte Anwendungen in der Medizin nicht umfassend dokumentiert sind, dient this compound als Vorläufer für Verbindungen wie 1,3-Dihydroxybenzol, das möglicherweise eine weitere Bedeutung in der pharmazeutischen Synthese hat .
Materialwissenschaften
This compound trägt zu den Materialwissenschaften bei, indem sie die Synthese neuartiger Materialien unterstützt, darunter poröse Strukturen für die Gasspeicherung und -trennung, die Auswirkungen auf umweltbezogene und energiebezogene Anwendungen haben .
Umweltwissenschaften
Die Rolle der Verbindung in den Umweltwissenschaften ist mit ihrer Verwendung bei der Herstellung von Materialien verbunden, die sich an Umweltveränderungen anpassen können, wie z. B. Sensoren zum Nachweis von Sacchariden und anderen Stoffen .
Analytische Chemie
In der analytischen Chemie ist this compound Teil der Synthese von Gerüsten, die mit verschiedenen Methoden wie IR, NMR und XRD analysiert werden können, um ihre Struktur und Eigenschaften zu verstehen .
Landwirtschaft
Obwohl spezifische Anwendungen in der Landwirtschaft nicht im Vordergrund stehen, lassen die chemischen Eigenschaften von this compound mögliche Verwendungen bei der Synthese von Agrochemikalien oder als Strukturbestandteil in Materialien, die in landwirtschaftlichen Technologien eingesetzt werden, vermuten .
Energiespeicher
This compound ist entscheidend für die Verknüpfung von Graphenschichten zur Bildung von Graphenoxidgerüsten, die als Anodenmaterialien für Na-Ionenbatterien vielversprechend sind und eine hohe Speicherkapazität und Stabilität bieten .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1,3-Benzenediboronic acid is a chemical compound with the molecular formula C6H8B2O4
Biochemical Pathways
It’s worth noting that boronic acids are often used in the synthesis of various pharmaceuticals and bioactive compounds, suggesting they may interact with a wide range of biochemical pathways .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may influence its bioavailability.
Result of Action
One study mentions that 1,3-benzenediboronic acid is used to prepare 1,3-dihydroxybenzene by oxidation reaction using alkaline hydrogen peroxide .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that its stability may be affected by exposure to oxygen and variations in temperature.
Eigenschaften
IUPAC Name |
(3-boronophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8B2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,9-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPAASVRXBULRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)B(O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282315 | |
| Record name | 1,3-benzenediboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4612-28-6 | |
| Record name | 4612-28-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-benzenediboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenediboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,3-Benzenediboronic acid interact with other molecules, and what are the downstream effects of these interactions?
A: 1,3-Benzenediboronic acid (1,3-BDBA) primarily interacts with molecules containing diols or polyols through the formation of boronate ester bonds. This interaction is reversible and sensitive to pH and the presence of oxidizing agents like hydrogen peroxide. []
- On-surface synthesis: 1,3-BDBA can undergo dehydration reactions with water on surfaces, leading to the formation of covalent organic frameworks, such as Sierpiński triangles. [, ] This self-assembly process is influenced by the concentration of 1,3-BDBA. []
- Polymer synthesis: 1,3-BDBA reacts with diols or polyols to form polymers. For example, it reacts with 5-octyloxy-1,3-benzenediboronic acid pinacolate to form all-cis poly(m-phenylenevinylene)s (PmPVs) via Suzuki-Miyaura polycondensation. [] It can also form mesoporous polyboronate materials with hexane-1,2,5,6-tetrol, with properties influenced by the diastereomeric excess of the tetrol and the orientation of the boronic acid groups. []
- Stimuli-responsive materials: The boronate ester bonds formed by 1,3-BDBA are susceptible to oxidation by hydrogen peroxide. This property allows the creation of stimuli-responsive hydrogels where the release of encapsulated molecules, like insulin, can be triggered by H2O2. []
Q2: What is the structural characterization of 1,3-Benzenediboronic acid?
A2: 1,3-Benzenediboronic acid consists of a benzene ring with two boronic acid (-B(OH)2) groups substituted at the 1 and 3 positions.
Q3: Can you explain the material compatibility and stability of 1,3-Benzenediboronic acid in various applications?
A3: 1,3-BDBA demonstrates versatility in material science due to its ability to form robust covalent bonds and self-assemble into ordered structures.
- Covalent Organic Frameworks (COFs): 1,3-BDBA serves as a reliable building block for COFs. Its use allows for the creation of materials with varying pore sizes and crystallinity, depending on reaction conditions. [, ]
- Stimuli-Responsive Materials: The sensitivity of boronate ester bonds to oxidation by H2O2 makes 1,3-BDBA suitable for developing materials with controlled release properties. This has potential applications in drug delivery systems. []
- Polymers: 1,3-BDBA enables the synthesis of polymers like PmPVs, with potential applications in organic electronics and photonics. []
Q4: What are the cocrystallization properties of 1,3-Benzenediboronic acid?
A: 1,3-BDBA forms cocrystals with bipyridines like 1,2-bis(4-pyridyl)ethylene (bpe) and 1,2-bis(4-pyridyl)ethane (bpeta) through hydrogen bonding interactions. [] These interactions involve the boronic acid groups of 1,3-BDBA and the nitrogen atoms of the bipyridine molecules. These cocrystals can exhibit interesting reactivities, such as photodimerization of bpe upon UV irradiation, leading to the formation of cyclobutane. [] This highlights the potential of using 1,3-BDBA in crystal engineering and designing materials with photo-responsive properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1267865.png)


![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)


![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)